molecular formula C14H14N2O2 B1519359 Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate CAS No. 1147675-33-9

Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate

Cat. No. B1519359
M. Wt: 242.27 g/mol
InChI Key: PMVOHNGNWKPBFL-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate is 1S/C14H14N2O2/c1-3-18-14(17)12-9-10(2)15-13(16-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate is a solid substance . It has a predicted boiling point of approximately 316.5°C at 760 mmHg . The predicted density is approximately 1.1 g/cm3 , and the predicted refractive index is n20D 1.56 .

Scientific Research Applications

  • Specific Scientific Field: Organic Synthesis
  • Summary of the Application: Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate, identified by the laboratory code LaSOM® 293, was synthesized using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition .
  • Methods of Application or Experimental Procedures: The Biginelli reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction constitutes a rapid and easy synthesis of highly functionalized heterocycles. The product LaSOM® 293 was obtained using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .
  • Results or Outcomes: The product LaSOM® 293 was obtained with a yield of 84% .
  • Proteomics Research: Some sources suggest that this compound could be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential drug targets and disease biomarkers.

  • Synthesis of Derivatives: There is a mention of the synthesis of a derivative of this compound, ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate . This suggests that “Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate” could be used as a starting material for the synthesis of other compounds.

  • Proteomics Research: Some sources suggest that this compound could be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential drug targets and disease biomarkers.

  • Synthesis of Derivatives: There is a mention of the synthesis of a derivative of this compound, ethyl 4- (4-substituted phenyl)-6-methyl-2- (piperazin-1-yl)pyrimidine-5-carboxylate . This suggests that “Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate” could be used as a starting material for the synthesis of other compounds.

properties

IUPAC Name

ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-3-18-14(17)12-9-10(2)15-13(16-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVOHNGNWKPBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OO Stepaniuk, TV Rudenko, BV Vashchenko… - Tetrahedron, 2019 - Elsevier
Two protocols for synthesis of series of low-molecular-weight di- and tri-substituted pyrimidines bearing a functional group at the 4th position, which rely on a base-mediated …
Number of citations: 10 www.sciencedirect.com

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